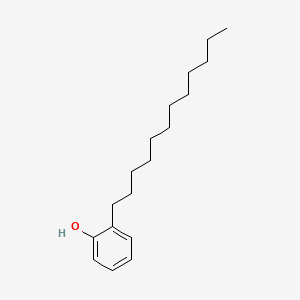

2-Dodecylphenol

Description

Contextualization within Alkylphenol Chemistry and Research Significance

Alkylphenols are a class of compounds synthesized on a large scale for use as precursors to a wide range of products. Long-chain alkylphenols, including dodecylphenol (B1171820), are particularly important in industrial processes. plos.org The primary research significance of 2-dodecylphenol lies in its role as a chemical intermediate or building block. ontosight.aiequilex.com Its molecular structure is leveraged to create more complex molecules with specific functions, particularly in the formulation of performance materials.

One of the most significant areas of research and application is in the synthesis of surfactants and emulsifiers. hjd-chem.com The ethoxylation of dodecylphenol produces non-ionic surfactants that are effective at reducing surface tension, making them valuable in detergents and industrial cleaners. ontosight.aiherts.ac.uk Another major field of application is in the production of lubricant additives. dfo.no this compound can be converted into derivatives like calcium phenolates or zinc dithiophosphate (B1263838) esters, which act as detergents, antioxidants, and anti-wear agents in lubricating oils for engines. dfo.nounipr.it

Furthermore, dodecylphenols are used in polymer chemistry as precursors for phenolic resins and as antioxidants to prevent the degradation of plastics. equilex.com Research in this area focuses on optimizing the synthesis of dodecylphenol to achieve high purity and desired isomeric distribution, which is critical for the performance of the final products. The alkylation of phenol (B47542) with olefins like 1-dodecene (B91753) is a central process, and extensive research has been conducted on various acid catalysts to control the reaction's efficiency and selectivity. oup.comscielo.br Catalysts investigated include traditional homogenous acids like sulfuric acid, as well as heterogeneous catalysts such as cation-exchange resins (e.g., Amberlyst-15), zeolites, and metal oxides like sulfated zirconia. oup.comscielo.br

Isomeric Considerations and Structural Nuances in Research Contexts

The term "dodecylphenol" often refers to a mixture of isomers where the dodecyl group is attached at different positions on the phenol ring. The three main isomers are this compound (ortho), 3-dodecylphenol (B12674932) (meta), and 4-dodecylphenol (B94205) (para). The specific position of the alkyl chain creates significant structural nuances that profoundly affect the compound's physicochemical properties and reactivity, making isomeric selectivity a key goal in chemical synthesis research. google.com

The para-isomer, 4-dodecylphenol, is often the most desired in industrial applications due to its linear structure, which imparts excellent lipophilicity and thermal stability. google.com In contrast, the ortho-isomer, this compound, has distinct properties due to the proximity of the bulky dodecyl group to the hydroxyl group. This steric hindrance can influence its reactivity. Furthermore, the potential for intramolecular hydrogen bonding between the hydroxyl group and the alkyl chain in the ortho position can lead to different physical properties, such as a lower boiling point compared to the para isomer. ucalgary.ca

Table 2: Comparison of Dodecylphenol Isomers

| Property | This compound (ortho) | 3-Dodecylphenol (meta) | 4-Dodecylphenol (para) |

|---|---|---|---|

| State | Crystalline Solid | Liquid | Viscous Liquid/Oil chemicalbook.com |

| Melting Point | 46°C | N/A | N/A |

| Boiling Point | 160-170°C (at 4 mmHg) ontosight.ai | 154–168°C | 310–335°C (at 760 mmHg) chemicalbook.com |

| Density | N/A | 0.918 g/cm³ | 0.94 g/mL (at 25°C) chemicalbook.com |

Control over the isomeric product distribution during synthesis is a major focus of advanced chemical research. The choice of catalyst in the alkylation of phenol with dodecene is critical for directing the substitution to the desired position. For instance, research has shown that while some catalysts produce a mixture of ortho and para isomers, others can provide high selectivity for a specific isomer. Studies using large-pore zeolites like H-Mordenite have demonstrated that under certain conditions, the reaction can yield the o-alkylphenol as the major product. oup.com Conversely, other catalytic systems, such as metal-loaded molecular sieves, have been developed to maximize the yield of the para-isomer by leveraging shape-selectivity, where the catalyst's pore structure sterically hinders the formation of the bulkier ortho-isomer. google.com This targeted synthesis allows for the production of high-purity isomers tailored for specific high-performance applications.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-dodecylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)19/h12-13,15-16,19H,2-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEJMVLDXAUOPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O | |

| Record name | DODECYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274042 | |

| Record name | 2-Dodecylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Straw-colored liquid with a phenolic odor. (USCG, 1999) Dodecylphenol is considered a marine pollutant by the US Department Of Transportation. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater., Liquid, Straw-colored liquid with phenolic odor; [Hawley] | |

| Record name | DODECYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5056 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

310 to 335 °F at 760 mmHg (USCG, 1999) | |

| Record name | DODECYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

325 °F (USCG, 1999) | |

| Record name | DODECYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.94 at 68 °F (USCG, 1999) - Less dense than water; will float | |

| Record name | DODECYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0000023 [mmHg] | |

| Record name | Dodecylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5056 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

27193-86-8, 5284-29-7 | |

| Record name | DODECYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Dodecylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005284297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Dodecylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Dodecylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DODECYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A40GZ9LVDV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 2 Dodecylphenol

Routes to Functionalized 2-Dodecylphenol Derivatives

Alkylation and Ethylene (B1197577) Oxide Addition for Polyoxyethylene Ethers.researchgate.netrsc.org

The creation of this compound polyoxyethylene ethers, a class of nonionic surfactants, begins with the alkylation of phenol (B47542) followed by the addition of ethylene oxide. researchgate.netrsc.org This two-step process allows for the introduction of a hydrophobic dodecyl group onto the phenol ring and the subsequent growth of a hydrophilic polyoxyethylene chain.

Branched dodecyl phenol (b-DP) is synthesized through the alkylation of phenol with branched non-terminal dodecenes. researchgate.netrsc.org These dodecenes, often by-products of butene oligomerization, serve as the alkylating agent. rsc.org The reaction yields a mixture of isomers, with the branched dodecyl group attached to the phenol ring. researchgate.net Research has shown that using branched internal olefins as the raw material for the alkylation reaction can achieve a high conversion rate of the branched dodecene, measured at 98.1%, with a selectivity towards branched dodecyl phenol of 95.9%. researchgate.netrsc.org

The optimal conditions for this synthesis have been identified as a reaction temperature of 90°C, a reaction time of 5 hours, a phenol to branched dodecene molar ratio of 4:1, and a catalyst amount of 5%. nih.gov

The choice of catalyst is critical in the synthesis of branched dodecyl phenol. A sulfonic acid resin, such as DA330, has been effectively used as a catalyst for the alkylation of phenol with branched non-terminal dodecenes. researchgate.net The use of a fixed-bed catalyst system in a continuous process can offer higher space-time yields compared to batch reactors. For instance, continuous systems have reported yields of 1.2 kg/L ·h, a significant increase from the 0.45 kg/L ·h achieved in batch reactors. However, challenges such as channeling in continuous systems may necessitate frequent catalyst regeneration. Optimization of reaction conditions, including temperature and the molar ratio of reactants, is crucial for maximizing the conversion of dodecene and the selectivity towards the desired dodecylphenol (B1171820) product. nih.gov

Table 1: Comparison of Reactor Performance for Dodecylphenol Synthesis

| Reactor Type | Space-Time Yield ( kg/L ·h) |

|---|---|

| Continuous (Fixed-Bed Catalyst) | 1.2 |

This table illustrates the higher efficiency of continuous reactor systems over batch reactors in the synthesis of dodecylphenol.

Following the synthesis of dodecylphenol, the hydrophilic portion of the surfactant is introduced through the addition of ethylene oxide (EO). researchgate.netsanyo-chemical-solutions.com This process, known as ethoxylation, involves the reaction of dodecylphenol with gaseous ethylene oxide under pressure and at elevated temperatures, typically between 150–160 °C, in the presence of a catalyst like potassium hydroxide (B78521). mdpi.com The length of the resulting polyoxyethylene chain can be controlled by the reaction conditions, leading to the formation of various branched dodecyl phenol polyoxyethylene ethers (b-DPEOn), such as b-DPEO7, b-DPEO10, and b-DPEO12. researchgate.netrsc.org The average number of oxyethylene units can be determined using techniques like 1H-NMR spectroscopy. mdpi.com For example, one study estimated an average of 13 oxyethylene units per dodecyl phenol molecule. mdpi.com

Table 2: Examples of Branched Dodecyl Phenol Polyoxyethylene Ethers researchgate.net

| Compound |

|---|

| b-DPEO7 |

| b-DPEO10 |

This table lists some of the common branched dodecyl phenol polyoxyethylene ethers synthesized through ethylene oxide addition.

Catalyst Systems and Reaction Optimization (e.g., DA330)

Condensation Reactions for Alkyl Phenolate (B1203915) Additives.ijcce.ac.ir

Alkyl phenolate additives, particularly those used in motor oils, are synthesized through condensation reactions involving dodecylphenol. ijcce.ac.ir These reactions introduce nitrogen-containing functional groups, enhancing the detergent and dispersant properties of the final product.

A common method for producing these additives involves the sequential condensation of dodecylphenol, first with formaldehyde (B43269) (as a 35% aqueous solution known as formalin) and ammonia (B1221849). ijcce.ac.ircyberleninka.ru This initial condensation is typically carried out at a temperature of 95–98°C. ijcce.ac.ir After this stage, the aqueous layer is separated. ijcce.ac.ir In some synthesis routes, this is followed by a second condensation step with other reagents to introduce further functionality. ijcce.ac.ir The resulting products are often converted to their calcium salts to be used as medium or high-alkaline additives in lubricating oils. ijcce.ac.ir

One specific synthesis involves a two-stage condensation. The first stage is the reaction of dodecylphenol with formalin and ammonia at 95-98°C. cyberleninka.ru The second stage involves the condensation of the resulting product with formaldehyde and imidazole (B134444) at 70-75°C. cyberleninka.ru

Table 3: Reactant Ratios for Alkyl Phenolate Additive Synthesis ijcce.ac.ir

| Reactant | Molar Ratio |

|---|---|

| Dodecylphenol | 1 |

| Formaldehyde | 0.4 |

| Ammonia | 0.3 |

| Aminoacetic Acid | 0.08 |

This table presents the optimized molar ratios for the synthesis of a specific alkyl phenolate additive.

Carboxylate Group Incorporation (Aminoacetic Acid, p-Aminobenzoic Acid)

The introduction of carboxylate functionalities into the this compound structure can be achieved through a Mannich-type reaction involving an amino acid. This process enhances the molecule's utility, particularly for applications in lubrication technology.

The reaction typically involves combining this compound with formaldehyde and an aminocarboxylic acid, such as aminoacetic acid (glycine) or p-aminobenzoic acid. The condensation reaction leads to the formation of a nitrogen-containing alkylphenol derivative with a carboxylic acid group. This derivatization is significant as it introduces a polar carboxyl group onto the nonpolar dodecylphenol backbone, creating a molecule with amphiphilic properties. These properties are highly desirable in lubricant additives, where the nonpolar alkyl group provides oil solubility and the polar head group allows for interaction with metal surfaces.

A representative reaction involves heating the alkylphenol, an aldehyde (like formaldehyde), and the amino acid in a solvent that allows for azeotropic removal of water, which is a byproduct of the condensation. The resulting product is a complex mixture, but the primary component is the alkylphenol substituted with a methylene (B1212753) bridge linked to the nitrogen of the original amino acid.

Table 1: Reactants for Carboxylate Group Incorporation

| Reactant | Chemical Formula | Role in Reaction |

| This compound | C₁₈H₃₀O | Phenolic Substrate |

| Formaldehyde | CH₂O | Methylene Bridge Source |

| Aminoacetic Acid | C₂H₅NO₂ | Carboxylate Source |

| p-Aminobenzoic Acid | C₇H₇NO₂ | Carboxylate Source |

Formation of Calcium Salts and Related Derivatives

The carboxylated derivatives of this compound are often converted into their metallic salts to further enhance their performance as lubricant additives. Calcium salts, in particular, are widely used for their detergent and dispersant properties in engine oils.

The formation of the calcium salt is typically achieved by reacting the carboxylate-containing dodecylphenol derivative with a basic calcium source, such as calcium hydroxide or calcium oxide. This acid-base neutralization reaction results in the formation of a calcium phenate-carboxylate complex. These salts are effective at neutralizing acidic byproducts of combustion and suspending soot and other contaminants within the oil, preventing sludge formation and engine wear. The long dodecyl chain ensures the additive remains soluble in the nonpolar lubricant base oil.

The process may involve adding a promoter, such as an ethylene glycol, to facilitate the reaction. The final product is often a complex overbased salt, where the amount of calcium is in stoichiometric excess, providing a reserve of basicity to the lubricant.

Synthesis of Poly(dodecyl phenol formaldehyde)-b-poly(oxypropylene) Block Copolymers

Block copolymers containing a dodecylphenol segment exhibit unique properties, such as surface activity, making them valuable as demulsifiers in the oil industry. The synthesis involves a two-step process: the creation of a phenolic resin followed by block copolymerization.

The initial step is the synthesis of a poly(dodecyl phenol formaldehyde) (PDPF) resin. This is accomplished through the condensation polymerization of dodecylphenol with formaldehyde. The reaction is typically base-catalyzed, using a catalyst like sodium hydroxide. The polymerization proceeds via electrophilic aromatic substitution, where formaldehyde forms methylene bridges between the dodecylphenol units, primarily at the ortho and para positions relative to the hydroxyl group. The resulting PDPF is a low-molecular-weight oligomer, characterized as a viscous, tacky liquid. The structure of this prepolymer serves as the macroinitiator for the subsequent polymerization step.

The PDPF resin, containing reactive phenolic hydroxyl groups, is then used to initiate the ring-opening polymerization of propylene (B89431) oxide. This step, known as propoxylation, leads to the formation of poly(oxypropylene) chains attached to the phenolic resin, creating a poly(dodecyl phenol formaldehyde)-b-poly(oxypropylene) block copolymer.

The reaction is carried out by adding propylene oxide to the PDPF resin under basic conditions. The phenolic hydroxyl groups of the PDPF act as initiation sites, and the poly(oxypropylene) blocks grow from these sites. The length of the poly(oxypropylene) blocks can be controlled by the molar ratio of propylene oxide to the PDPF resin. The final product is an amphiphilic block copolymer where the PDPF segment is hydrophobic (oil-soluble) and the poly(oxypropylene) segment is more hydrophilic, providing the necessary surface-active properties for applications like crude oil demulsification.

Preparation of Poly(dodecyl phenol formaldehyde) Resin (PDPF)

Nitration for Hydrophobic Acid-Base Indicator Synthesis

The chemical modification of this compound through nitration yields compounds that can function as effective hydrophobic acid-base indicators, particularly for applications in non-aqueous or two-phase systems.

The synthesis of dinitrododecylphenol involves the direct nitration of dodecylphenol. This electrophilic aromatic substitution reaction introduces two nitro groups onto the phenolic ring. The reaction is typically carried out using a nitrating agent such as nitric acid, often in a solvent like glacial acetic acid.

The resulting 2,4-dinitro-6-dodecylphenol or similar isomers are chromophoric, meaning they exhibit color changes in response to pH variations. The long dodecyl chain imparts significant hydrophobicity to the molecule, making it soluble in organic solvents and suitable for monitoring acid-base equilibria at the interface of two immiscible liquids, such as in solvent extraction systems. The color change arises from the deprotonation of the phenolic hydroxyl group, which is made more acidic by the electron-withdrawing nitro groups. This deprotonation alters the electronic structure of the molecule, leading to a visible shift in its light absorption spectrum.

Advanced Characterization Techniques in Synthetic Studies

The elucidation of the chemical structure and composition of newly synthesized this compound derivatives relies on a suite of sophisticated analytical instruments. These techniques provide detailed information on functional groups, proton environments, molecular weight, and purity, which are critical for quality control and understanding reaction outcomes.

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural analysis of this compound and its derivatives. They provide insights into the molecular framework and the specific arrangement of atoms.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of this compound and its derivatives, FTIR spectra reveal characteristic absorption bands that confirm the presence of key structural features.

The FTIR spectrum of this compound exhibits a prominent broad peak around 3300-3500 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. rsc.orgrsc.org The stretching vibrations of the C=C bonds within the benzene (B151609) ring typically appear in the range of 1460-1640 cm⁻¹. rsc.orgrsc.org Specifically, peaks can be observed at approximately 1640, 1600, 1510, and 1460 cm⁻¹. rsc.org For derivatives such as dodecyl phenol formaldehyde resins, characteristic absorptions include aliphatic C-H stretching around 2926 cm⁻¹ and C=C stretching at 1605 cm⁻¹. researchgate.net In the case of sulfurized calcium phenate derivatives, the disappearance of the O-H band at 3300 cm⁻¹ and the appearance of C-S and S-S peaks at 700 cm⁻¹ and 550 cm⁻¹, respectively, confirm the derivatization. iosrjournals.org

Table 1: Characteristic FTIR Absorption Bands for this compound and its Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Compound Type | Reference |

| O-H (phenolic) | 3300-3500 | This compound, DPEOn | rsc.orgrsc.org |

| C=C (aromatic) | 1460-1640 | This compound, DPEOn | rsc.orgrsc.org |

| C-H (aliphatic) | ~2926 | Dodecyl phenol formaldehyde resin | researchgate.net |

| C-S | ~700 | Sulfurized calcium phenate | iosrjournals.org |

| S-S | ~550 | Sulfurized calcium phenate | iosrjournals.org |

| C-O-C (ether) | 1100, 1250 | Dodecyl phenol polyoxyethylene ethers | rsc.org |

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H NMR), provides detailed information about the chemical environment of protons in a molecule. This is crucial for confirming the structure of this compound and its derivatives. prepchem.com

In the ¹H NMR spectrum of this compound, the aromatic protons typically resonate in the region of δ 6.7-7.2 ppm. chemicalbook.com The hydroxyl proton (OH) gives a signal that can vary in position but is often observed around δ 4.75 ppm. chemicalbook.com The protons of the dodecyl chain appear as a series of signals in the upfield region, with the terminal methyl group (CH₃) showing a triplet at approximately δ 0.88 ppm. chemicalbook.com The methylene groups (CH₂) of the dodecyl chain produce a complex set of multiplets, with the one closest to the aromatic ring appearing at around δ 2.59 ppm. chemicalbook.com The analysis of branched-chain dodecylphenol derivatives reveals more complex signals in the 0-2 ppm range due to the varied chemical environments of the hydrocarbon chain protons. rsc.org

Table 2: ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (ppm) | Multiplicity | Reference |

| Aromatic (C₆H₄) | 6.748 - 7.111 | Multiplet | chemicalbook.com |

| Hydroxyl (OH) | ~4.75 | Singlet | chemicalbook.com |

| Methylene (Ar-CH₂) | ~2.589 | Triplet | chemicalbook.com |

| Methylene ((CH₂)₁₀) | ~1.26 - 1.601 | Multiplet | chemicalbook.com |

| Methyl (CH₃) | ~0.878 | Triplet | chemicalbook.com |

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation

Chromatographic and Separation Techniques

Chromatographic methods are essential for assessing the purity of synthesized this compound and for determining the molecular weight distribution of its polymeric derivatives.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a standard technique for determining the purity and compositional analysis of this compound. avantorsciences.comaliyuncs.com This method is suitable for analyzing volatile compounds and can effectively separate isomers and impurities. epa.gov

In the synthesis of this compound, GC analysis can confirm the conversion rate of reactants and the selectivity of the product. For instance, the synthesis of branched dodecyl phenol (b-DP) from branched non-terminal dodecene showed a conversion rate of 98.1% and a selectivity of 95.9% as determined by GC. rsc.orgrsc.org Commercially available this compound is often specified with a purity of ≥98.0% as determined by GC. avantorsciences.comaliyuncs.com GC-MS analysis is also used to identify the composition of starting materials, such as dodecenes, ensuring the quality of the raw materials used in the synthesis. rsc.orgrsc.org

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity) of polymeric derivatives of this compound, such as novolac resins and block copolymers. researchgate.net

For example, GPC has been used to characterize alkylphenol-aldehyde resins, revealing a weight average molecular weight (Mw) in the range of 1450-2175 and a number average molecular weight (Mn) between 910-1380. google.com In the synthesis of poly(dodecyl phenol formaldehyde)-b-poly(oxypropylene) block copolymers, GPC was employed to determine the molecular weights of the intermediate resin and the final block copolymer. researchgate.netelixirpublishers.com The determination of Mn and Mw is crucial for understanding the physical properties and performance of these polymeric materials. google.com

Gas Chromatography (GC) for Compositional Analysis and Purity

Thermal Analysis Techniques for Material Stability

Thermal analysis techniques are crucial for evaluating the stability of materials under controlled temperature programs. hitachi-hightech.com These methods provide vital information on physical and chemical changes, such as phase transitions, decomposition, and oxidation. filab.frchemrj.org For derivatives of this compound, particularly polymeric structures, understanding thermal behavior is essential for determining their operational limits and degradation pathways.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. atriainnovation.comredalyc.org This technique is fundamental for determining the thermal stability and composition of materials by detecting mass loss associated with processes like decomposition or volatilization. atriainnovation.com

In the context of this compound derivatives, TGA is applied to assess the stability of polymers such as phenolic resins. For instance, the thermal degradation of novolak resins, which share structural similarities with polymers derived from dodecylphenol, has been studied using TGA. vdoc.pub Research on poly(dodecyl phenol formaldehyde) (PDPF) resins, synthesized from dodecylphenol, also employs thermal analysis to characterize the resulting polymers, although specific degradation temperatures are not always detailed in initial reports. elixirpublishers.comresearchgate.net The analysis helps in understanding the decomposition stages of the polymer, which is critical for its application as, for example, an asphaltene inhibitor in crude oil where it may be exposed to high temperatures. elixirpublishers.com

Table 1: Illustrative TGA Data for a Generic Phenolic Resin This table provides representative data for a phenolic resin to illustrate the type of information obtained from TGA, as specific values for this compound derivatives were not available in the search results.

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 50 - 150 | ~2-5% | Evaporation of residual moisture or solvent |

| 250 - 400 | ~15-25% | Initial decomposition, loss of functional groups |

| 400 - 600 | ~30-50% | Main chain polymer degradation |

| > 600 | - | Formation of stable char residue |

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference material is measured as both are subjected to a controlled temperature program. hitachi-hightech.com DTA detects exothermic (heat-releasing) and endothermic (heat-absorbing) events, providing information on transitions like melting, crystallization, and chemical reactions. filab.frchemrj.org

For materials derived from this compound, DTA can identify transition temperatures and the thermal effects of decomposition. elixirpublishers.com The technique has been used to study the reaction and crosslinking of phenolic resins, for example, in the reaction between m-cresol (B1676322) and hexamethylenetetramine (HMTA). vdoc.pub In studies involving poly(dodecyl phenol formaldehyde), DTA is used alongside TGA to provide a more complete picture of the thermal events occurring upon heating. elixirpublishers.comelixirpublishers.com Sharp endothermic peaks can indicate fusion processes, while broad endotherms often signify dehydration. Chemical reactions and decompositions typically produce exothermic peaks. chemrj.org

Table 2: Typical Thermal Events Detectable by DTA for Polymer Systems This table outlines general phenomena that can be detected by DTA in polymeric materials, including those derived from this compound.

| Thermal Event | Peak Direction | Information Gained |

| Glass Transition | Endothermic (baseline shift) | Temperature at which amorphous regions become mobile |

| Crystallization | Exothermic | Temperature of polymer chain ordering |

| Melting | Endothermic | Temperature of transition from crystalline solid to liquid |

| Decomposition | Exothermic/Endothermic | Temperature range of chemical degradation |

Dynamic Light Scattering (DLS) for Particle and Micellar Sizing

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size of particles and molecules in suspension, typically in the sub-micron range. researchgate.netharvard.edu It works by analyzing the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. researchgate.net The rate of these fluctuations is related to the particle's diffusion coefficient, which can be used to calculate the hydrodynamic radius (Rh) via the Stokes-Einstein equation. harvard.edu

Due to its amphiphilic nature, with a hydrophilic phenol head and a hydrophobic dodecyl tail, this compound and its derivatives can act as surfactants, forming micelles in solution above a certain concentration known as the critical micelle concentration (CMC). researchgate.netmuser-my.com DLS is an ideal technique for characterizing these micelles. researchgate.netnih.gov

In research, DLS has been employed to characterize nanoparticles formed by lipid-oligonucleotide conjugates containing a 4-dodecylphenyl group. These studies revealed the spontaneous formation of nanoparticles in aqueous solutions. mdpi.com For example, a conjugate with a dodecylphenyl group formed nanoparticles with a mean diameter of approximately 79.7 ± 16.4 nm. mdpi.com Similarly, DLS is used to study the aggregation of other dodecyl-containing surfactants, such as dodecyldimethylbenzylammonium chloride, in water. nih.gov In the context of industrial applications, DLS measurements have been used to evaluate the effectiveness of poly(dodecyl phenol formaldehyde)-b-poly(oxypropylene) block copolymers as asphaltene dispersants, where the technique helps to quantify changes in asphaltene particle size. researchgate.net

Table 3: Example DLS Data for Nanoparticles Formed by Dodecyl-Containing Conjugates Data adapted from a study on lipid-oligonucleotide conjugates containing a 4-dodecylbenzenesulfonyl group to illustrate DLS application. mdpi.com

| Conjugate Type | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |

| Conjugate with 12-carbon dodecylphenyl group (2δ) | 79.7 ± 16.4 | Not Specified |

| Conjugate with 16-carbon hexadecyl group (2η) | 21.6 ± 8.8 | Not Specified |

High-Resolution Transmission Electron Microscopy (HRTEM) for Morphology Characterization

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful imaging mode that allows for the direct visualization of the atomic structure of materials. wikipedia.org It provides unparalleled insight into the morphology, crystallinity, and defects of samples at the nanoscale. rsc.orgmandela.ac.za The image contrast in HRTEM is formed by the interference of the electron wave that has passed through the sample, a process known as phase-contrast imaging. wikipedia.org

For materials derived from this compound, such as polymeric resins or self-assembled nanostructures, HRTEM is an invaluable tool for characterizing their morphology. It can be used to visualize the shape and size of individual polymer particles, aggregates, or the internal structure of more complex systems. researchgate.net For example, in studies involving asphaltene inhibitors synthesized from dodecylphenol, HRTEM has been used to confirm the size and shape morphology of the synthesized compounds. researchgate.net While specific HRTEM images of this compound itself are not common, the technique is broadly applied to understand the nanostructure of related materials like polymer-encapsulated nanoparticles or geopolymers. researchgate.netresearchgate.net The insights from HRTEM can help establish structure-function relationships, for instance, by correlating the morphology of a dodecylphenol-based dispersant with its performance. nih.gov

Table 4: Morphological Information Obtainable from HRTEM for this compound Based Materials This table outlines the types of data HRTEM can provide for the analysis of materials derived from this compound.

| Parameter | Description | Relevance |

| Particle Size & Distribution | Direct measurement of the dimensions of nanoparticles or polymer aggregates. | Correlates with physical properties and performance (e.g., in dispersions). |

| Particle Shape/Morphology | Visualization of particle geometry (e.g., spherical, rod-like, irregular). | Affects interfacial properties and packing behavior. |

| Crystallinity | Imaging of atomic lattice fringes to distinguish between crystalline and amorphous regions. | Determines mechanical and thermal properties of the material. |

| Core-Shell Structures | Visualization of distinct layers in composite materials, such as a polymer sheath around a nanoparticle. researchgate.net | Confirms the structure of functionalized or encapsulated materials. |

| Defects and Interfaces | Identification of structural imperfections, grain boundaries, and interfaces between different phases. | Influences the material's overall strength and chemical reactivity. |

Advanced Applications and Functional Properties of 2 Dodecylphenol Derivatives

Role as Asphaltene Inhibitors and Dispersants in Hydrocarbon Systems

Asphaltenes, complex polyaromatic hydrocarbons found in crude oil, are prone to aggregation and precipitation, leading to significant operational challenges in oil production and transportation. nih.govforskningsradet.nomdpi.com Derivatives of 2-dodecylphenol have emerged as effective inhibitors and dispersants to mitigate these issues. researchgate.netresearchgate.net

Efficacy of Poly(dodecyl phenol (B47542) formaldehyde)-b-poly(oxypropylene) Copolymers

Block copolymers synthesized from dodecyl phenol formaldehyde (B43269) and poly(oxypropylene) have shown considerable promise as asphaltene inhibitors. researchgate.netelixirpublishers.com In one study, poly(dodecyl phenol formaldehyde) (PDPF) resins of varying molecular weights were synthesized and subsequently propoxylated to create PDPF-b-poly(oxypropylene) (POP) block copolymers. researchgate.net These copolymers were evaluated for their ability to inhibit asphaltene precipitation in heavy crude oil. researchgate.net

The research involved the synthesis of three different molecular weight PDPF resins (1,936, 4,047, and 8,092 g/mol ), which were then propoxylated to yield the final block copolymers with molecular weights of 3,096, 5,179, and 9,202 g/mol , respectively. researchgate.net Testing at concentrations of 100, 500, and 1,000 ppm revealed a distinct inhibition of asphaltene precipitation. researchgate.net

Molecular Weights of Synthesized PDPF Resins and their Propoxylated Copolymers

| Polymer | Molecular Weight (g/mol) |

|---|---|

| PDPF1 | 1,936 |

| PDPF2 | 4,047 |

| PDPF3 | 8,092 |

| PDPF1-b-POP | 3,096 |

| PDPF2-b-POP | 5,179 |

| PDPF3-b-POP | 9,202 |

Mechanisms of Asphaltene Aggregation Delay and Precipitation Inhibition

The effectiveness of this compound derivatives as asphaltene inhibitors lies in their amphiphilic nature. The dodecylphenol (B1171820) moiety acts as the lipophilic part, interacting with the asphaltene aggregates, while the poly(oxypropylene) chain provides steric hindrance, preventing further agglomeration. mdpi.comacs.org This mechanism involves the inhibitor molecules adsorbing onto the surface of asphaltene particles, creating a protective layer that hinders particle-particle interactions and subsequent precipitation. researchgate.nettandfonline.com

Studies have shown that the interaction between the inhibitor and asphaltene is influenced by factors such as the molecular structure of the inhibitor and the properties of the crude oil. researchgate.netacs.org The polar functional groups on the inhibitor can engage in acid-base interactions and hydrogen bonding with the asphaltene molecules, contributing to the stabilization of asphaltenes in the oil phase. tandfonline.com This interaction disrupts the π-π stacking of asphaltene aromatic cores, which is a primary driver of aggregation. acs.org

Comparative Studies with Other Amphiphilic Structures

When compared to other amphiphilic structures, dodecylphenol-based inhibitors have demonstrated competitive performance. For instance, studies comparing dodecyl-substituted phenols and benzenesulfonic acids have provided insights into the influence of the polar head group on inhibitor efficiency. researchgate.net Research has indicated that the relative positions of the polar and non-polar groups on the aromatic ring of the inhibitor molecule play a crucial role in their ability to stabilize asphaltenes. researchgate.net

Furthermore, the electrical properties of asphaltenes and their interaction with ionic amphiphiles have been investigated. acs.orgresearchgate.net For example, dodecyl benzene (B151609) sulfonic acid (DBSA), an anionic surfactant, was found to be effective in stabilizing positively charged asphaltenes. acs.orgresearchgate.net This suggests that the charge of the asphaltene and the nature of the amphiphile's head group are critical factors in determining the effectiveness of an inhibitor. acs.orgresearchgate.net

Development and Performance of Surfactant Systems

The unique properties of this compound also make it a valuable precursor for the synthesis of high-performance surfactants. These surfactants find applications in various industries, including textiles and agriculture, due to their excellent wetting and surface tension reduction capabilities. rsc.orgvulcanchem.com

Branched Dodecyl Phenol Polyoxyethylene Ethers as Novel Wetting Agents

A novel class of surfactants, branched dodecyl phenol polyoxyethylene ethers (b-DPEOn), has been synthesized and shown to possess superior wetting properties compared to their linear counterparts. rsc.orgvulcanchem.com The synthesis involves the alkylation of phenol with a branched internal olefin, followed by the addition of ethylene (B1197577) oxide. rsc.orgrsc.org This process yields a series of surfactants with varying lengths of the polyoxyethylene chain (e.g., b-DPEO₇, b-DPEO₁₀, b-DPEO₁₂). rsc.orgrsc.org

The branched structure of the dodecyl group enhances the surfactant's performance, particularly its ability to wet surfaces. rsc.org This makes these compounds highly effective as wetting agents in applications such as textile processing and pesticide formulations, where efficient surface coverage is essential. vulcanchem.com

Surface Tension Reduction Capabilities and Critical Micelle Concentration (CMC) Investigations

The branched dodecyl phenol polyoxyethylene ethers exhibit excellent surface activity. rsc.orgresearchgate.net Specifically, b-DPEO₁₀ has been shown to efficiently reduce the surface tension of water to below 31.55 mN/m. rsc.orgrsc.orgresearchgate.net This reduction in surface tension is a key indicator of a surfactant's effectiveness.

The critical micelle concentration (CMC) is another important parameter that characterizes a surfactant's performance. It is the concentration at which surfactant molecules begin to form micelles in a solution. For b-DPEO₁₀, the CMC in water at 25°C was found to be approximately 1.3 × 10⁻² g/L. rsc.orgrsc.orgresearchgate.net This low CMC value indicates that the surfactant is highly efficient, requiring a smaller amount to achieve significant surface tension reduction. rsc.org

Surface Activity of Branched Dodecyl Phenol Polyoxyethylene Ether (b-DPEO₁₀)

| Property | Value |

|---|---|

| Surface Tension at CMC | < 31.55 mN/m |

| Critical Micelle Concentration (CMC) at 25°C | ~1.3 × 10⁻² g/L |

Structural Influence on Surfactant Efficacy (Branched vs. Linear Hydrophobic Chains)

The geometry of the hydrophobic tail affects the "critical packing parameter," a value that relates the volume of the hydrocarbon chain to the head group area and the critical chain length. d-nb.info This parameter is crucial for determining the type of aggregate (e.g., spherical or rod-like micelles) the surfactant will form in a solution.

Branched hydrophobic chains, such as those in surfactants derived from branched dodecylphenol, generally increase the hydrophobicity and steric bulk of the molecule. researchgate.net This structural feature can lead to a lower critical micelle concentration (CMC), meaning fewer surfactant molecules are needed to begin forming micelles and altering surface properties. For instance, studies on branched dodecyl phenol polyoxyethylene ethers have shown they can efficiently reduce the surface tension of water at low concentrations. rsc.org The branching can disrupt the orderly packing of surfactant molecules at interfaces, which can enhance wetting and detergency in certain formulations. researchgate.net

Conversely, linear alkyl chains allow for more compact packing within micelles and at interfaces. This can lead to different aggregation behaviors and foam stability compared to their branched counterparts. researchgate.net While linear chains might be preferred for applications requiring high foamability, branched chains often provide superior performance in wetting and emulsification. researchgate.netd-nb.info The choice between a linear or branched dodecylphenol derivative is therefore highly dependent on the specific requirements of the end-use application, such as in textiles, pesticides, or industrial cleaners. rsc.orghjd-chem.com

| Property | Branched Hydrophobic Chain (e.g., Branched Dodecylphenol Derivatives) | Linear Hydrophobic Chain (e.g., Linear Dodecylphenol Derivatives) |

|---|---|---|

| Micelle Formation | Can form micelles at lower concentrations (lower CMC). rsc.org | Generally has a higher CMC compared to branched counterparts. d-nb.info |

| Packing at Interfaces | Less ordered packing due to steric hindrance. researchgate.net | Allows for more dense and ordered packing. researchgate.net |

| Surface Tension Reduction | Highly efficient at reducing surface tension. rsc.org | Effective, but may require higher concentrations to achieve the same effect as branched chains. |

| Wetting & Detergency | Often exhibits improved wetting and detergency. researchgate.net | Effective, but performance can be application-specific. |

| Foamability/Foam Stability | Branching can decrease foam stability. researchgate.net | Generally produces more stable foam. researchgate.net |

Integration into Lubricant and Fuel Additive Formulations

This compound is a critical precursor for manufacturing high-performance additives used in lubricating oils and fuels. lookchem.compcc.eu Its derivatives are synthesized to enhance properties such as detergency, anti-corrosion, anti-wear, and oxidation resistance, thereby improving the performance and extending the service life of machinery. htfmarketintelligence.comchanghong-chem.com

One of the most significant applications of this compound in the lubricant industry is in the production of calcium phenates, particularly overbased sulfurized calcium alkyl phenates. cnlubricantadditive.comcn-lubricantadditive.comcn-lubricantadditive.com These additives are synthesized through a process involving sulfurization, neutralization with calcium hydroxide (B78521), and subsequent "overbasing" by reacting with excess calcium hydroxide and carbon dioxide. cn-lubricantadditive.commade-in-china.com

The resulting complex functions as a highly effective detergent in engine oils. made-in-china.com Its primary roles are to neutralize acidic byproducts of combustion and oil oxidation and to keep insoluble particles suspended in the oil, preventing the formation of sludge and varnish on engine components. researchgate.netijcce.ac.ir The "overbased" nature of these additives provides a reserve of alkalinity (measured as Total Base Number or TBN) that neutralizes acids over an extended period. cnlubricantadditive.comcn-lubricantadditive.com Calcium phenates derived from dodecylphenol are noted for their excellent high-temperature detergency, which is crucial for reducing carbon deposits in the piston ring zone of internal combustion engines. cnlubricantadditive.comcn-lubricantadditive.com

| Property | Typical Value | Function |

|---|---|---|

| Appearance | Brown Clear Liquid | - |

| Total Base Number (TBN), mg KOH/g | 276 | Provides reserve alkalinity to neutralize acids. cn-lubricantadditive.com |

| Calcium Content, m% | 10.1 | Forms the metallic base of the detergent. cn-lubricantadditive.com |

| Sulfur Content, m% | 3.2 | Contributes to the additive's structure and antioxidant properties. cn-lubricantadditive.com |

| Kinematic Viscosity (100°C), mm²/s | 295 | - |

This compound is used in the synthesis of Zinc Dialkyldithiophosphates (ZDDP), a class of multifunctional additives that have been a cornerstone of lubricant formulation for decades. wikipedia.orggoogle.com ZDDPs are synthesized by first reacting an alcohol or phenol, such as dodecylphenol, with phosphorus pentasulfide to form a dithiophosphoric acid, which is then neutralized with zinc oxide. wikipedia.orgsciensage.info

The anti-wear functionality of ZDDP is its most critical attribute. ls1tech.com Under conditions of high temperature and pressure at the interface between moving metal parts, ZDDP decomposes. stle.orgmachinerylubrication.com This thermal decomposition initiates a tribochemical reaction with the metal surface (typically iron-based), forming a durable, sacrificial film composed of glassy zinc and iron polyphosphates and sulfides. stle.orglearnoilanalysis.com This "tribofilm" acts as a physical barrier that prevents direct metal-to-metal contact, thereby minimizing adhesive wear. learnoilanalysis.com

Simultaneously, ZDDP provides corrosion protection. machinerylubrication.com The protective film it forms passivates the metal surface, acting as a barrier against moisture and other corrosive elements. cn-lubricantadditive.com The zinc component can react with metal oxides to form a stable passivation layer that inhibits rust formation. machinerylubrication.comcn-lubricantadditive.com

Derivatives of this compound, particularly hindered phenols and sulfur-bridged phenates, serve as highly effective antioxidants in lubricating oils. changhong-chem.comcnlubricantadditive.comepo.org The oxidation of lubricating oil at high temperatures leads to viscosity increase, sludge formation, and the generation of corrosive acids. mdpi.com

Phenolic antioxidants function as radical scavengers, interrupting the primary chain-propagation step of autoxidation. mdpi.comnkust.edu.tw The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to reactive peroxy radicals (ROO•). mdpi.comresearchgate.net This neutralizes the highly reactive radical, forming a more stable hydroperoxide, while the phenolic antioxidant is converted into a resonance-stabilized phenoxy radical. This phenoxy radical is significantly less reactive and does not readily propagate the oxidation chain, thus protecting the oil from degradation. youtube.com The presence of the bulky dodecyl group in the ortho position to the hydroxyl group enhances this "hindered" nature, improving its antioxidant efficacy and oil solubility. epo.org

Anti-Corrosion and Anti-Wear Mechanisms (e.g., Zinc Dithiophosphate (B1263838) Esters)

Applications in Polymer Science and Material Engineering

In the realm of polymer science, this compound serves as a functional monomer or intermediate for producing specialized polymers and resins. lookchem.comhtfmarketintelligence.comchempoint.com The incorporation of the long, hydrophobic dodecyl group into a polymer backbone can impart unique properties such as increased flexibility, improved solubility in organic solvents, and enhanced impact resistance. hjd-chem.com

This compound is utilized as an alkylphenol monomer in the synthesis of phenolic resins, including novolacs. pcc.euchempoint.com Novolac resins are produced by reacting a phenol with an aldehyde (typically formaldehyde) under acidic conditions with a molar excess of the phenol. google.complenco.com These resins are thermoplastic in their uncured state and require a curing agent, such as hexamethylenetetramine, to form a rigid, cross-linked thermoset network. plenco.com

When dodecylphenol is used as a partial or full substitute for phenol in the reaction, the resulting novolac resin exhibits modified properties. hjd-chem.com The bulky, flexible dodecyl group acts as an internal plasticizer, reducing the brittleness of the cured resin and increasing its toughness. researchgate.net Furthermore, the hydrophobic nature of the alkyl chain enhances the resin's solubility in non-polar solvents and can improve its compatibility with other polymers and rubber formulations. hjd-chem.com This modification allows for the creation of novolac resins with tailored performance for specific applications, such as adhesives, coatings, and as tackifying resins in the rubber industry. hjd-chem.comgoogle.com

| Property of Novolac Resin | Effect of Incorporating this compound |

|---|---|

| Flexibility / Brittleness | Increases flexibility and reduces brittleness. researchgate.net |

| Solubility | Enhances solubility in organic and non-polar solvents. hjd-chem.com |

| Viscosity | Can lead to higher viscosity in the modified resin. hjd-chem.com |

| Compatibility | Improves compatibility with rubber and other polymers. |

| Thermal Resistance | May be slightly reduced compared to standard phenol novolacs due to internal plasticization. |

Role in Adhesives, Paints, Varnishes, and Tyre Manufacturing

Derivatives of this compound are integral components in the formulation of various industrial products, including adhesives, paints, varnishes, and in the manufacturing of tyres. Their utility stems from their ability to act as intermediates in the synthesis of specialized resins and other performance-enhancing additives. pcc.euindustrialchemicals.gov.auservice.gov.uk

In the realm of paints and varnishes , dodecylphenol is utilized in the production of modified phenolic resins and novolac resins. hjd-chem.com The incorporation of dodecylphenol into phenolic resins results in improved solubility, higher viscosity, and increased molecular weight. hjd-chem.com These characteristics are particularly beneficial for applications such as high-speed printing inks. hjd-chem.commade-in-china.com Novolac resins containing dodecylphenol can function as binders in varnishes. service.gov.ukhjd-chem.com Furthermore, dodecylphenol can act as a curing agent for epoxy resins, which are widely used in epoxy floor paints and caulking agents. hjd-chem.com

Dodecylphenol and its derivatives also play a role in the adhesive industry. Modified phenolic resins derived from dodecylphenol are used in adhesive formulations. equilex.com Additionally, these resins find application in friction materials, such as brake linings. equilex.com

The following table summarizes the applications of this compound derivatives in these industries:

| Industry Sector | Application of this compound Derivatives | Resulting Properties/Products |

| Paints & Varnishes | Production of modified phenolic and novolac resins. pcc.euhjd-chem.com | Improved solubility, higher viscosity, binder for varnishes. hjd-chem.com |

| Curing agent for epoxy resins. hjd-chem.com | Epoxy floor paints, caulking agents. hjd-chem.com | |

| Adhesives | Formulation of modified phenolic resins. equilex.com | Adhesives, brake linings. equilex.com |

| Tyre Manufacturing | Production of phenolic resins for rubber compounding. service.gov.uk | Enhanced tyre performance and durability. service.gov.uk |

Exploration as Probes for Interfacial Phenomena

Specially modified dodecylphenol derivatives serve as valuable tools for investigating the complex environment at interfaces, particularly within micellar systems. Their unique chemical structure, combining a hydrophobic tail with a functionalized phenolic headgroup, allows them to probe the properties of these micro-heterogeneous systems.

Dinitrododecylphenol, a derivative of this compound, can be synthesized to act as a hydrophobic acid-base indicator. The dinitro-substituted aromatic ring provides the chromophore necessary for spectrophotometric analysis, while the long dodecyl chain ensures the molecule partitions into the hydrophobic core of micelles. This strategic positioning allows it to report on the local environment within the micelle.

The apparent ionization constant (pKa) of an indicator like dinitrododecylphenol can be determined spectrophotometrically. nih.govresearchgate.net By measuring the changes in the UV-visible absorption spectrum of the dinitrododecylphenol as a function of the bulk solution's pH, the equilibrium between its acidic and basic forms within the micellar environment can be quantified. researchgate.net This apparent pKa value is sensitive to the properties of the micellar interface and can differ significantly from the pKa in a simple aqueous solution. The determination of ionization constants for similar nitrophenols has been conducted at various temperatures and pressures, highlighting the versatility of this technique. researchgate.net

The table below outlines the general principle of spectrophotometric pKa determination:

| Step | Description |

| 1. Spectral Measurement | The UV-visible absorption spectra of the dinitrododecylphenol are recorded in solutions of varying pH. |

| 2. Identification of Species | The spectra of the fully protonated (acidic) and deprotonated (basic) forms of the indicator are identified at very low and high pH values, respectively. |

| 3. Data Analysis | At intermediate pH values, the measured spectrum is a combination of the spectra of the acidic and basic forms. The ratio of the concentrations of these two forms can be calculated from the absorbance data at one or more wavelengths. |

| 4. pKa Calculation | The apparent pKa is calculated using the Henderson-Hasselbalch equation, relating the pH of the solution to the logarithm of the ratio of the basic to acidic forms of the indicator. |

The shift in the apparent pKa of dinitrododecylphenol when it is incorporated into a micelle, compared to its pKa in water, can be used to estimate the electrostatic potential at the micellar surface, specifically in the Stern layer. The charged surface of an ionic micelle creates an electric potential that alters the local concentration of hydrogen ions near the surface. This, in turn, affects the ionization equilibrium of the probe molecule. A negatively charged micellar surface will stabilize the protonated form of the indicator, leading to an increase in its apparent pKa, while a positively charged surface will have the opposite effect.

Molecular dynamics (MD) simulations offer a powerful computational approach to visualize and understand the interactions between dye molecules, such as dinitrododecylphenol, and micelles at an atomic level. rsc.orgdiva-portal.orgnih.govnih.gov These simulations can model the dynamic behavior of the dye within the micellar assembly, providing insights into its preferred location and orientation. diva-portal.orgnih.gov

Coarse-grained MD simulations, in particular, are useful for studying the broader interactions and organization of micellar systems with hydrophobic molecules. rsc.org All-atom MD simulations can provide detailed information about specific interactions, such as hydrogen bonding and van der Waals forces, between the dye and the surfactant molecules that constitute the micelle. nih.govmdpi.com By simulating the system over time, researchers can observe how the dinitrododecylphenol molecule partitions into the micelle and how its conformation is influenced by the surrounding surfactant molecules. nih.gov These simulations can complement experimental findings and provide a more complete picture of the interfacial phenomena being probed. diva-portal.org

Biological Activities and Mechanistic Toxicology of 2 Dodecylphenol

Endocrine Disrupting Potential and Receptor Interactions

The endocrine-disrupting potential of dodecylphenols, a group of compounds to which 2-dodecylphenol belongs, has been a subject of extensive research. These chemicals can interfere with the body's hormonal systems, leading to a variety of biological effects.

In Vitro Interaction with Estrogen Receptors (ER) and Androgen Receptors (AR)

In vitro studies have confirmed that dodecylphenols can interact directly with hormone receptors. A competitive binding assay using a rat uterine estrogen receptor (ER) preparation found that branched dodecylphenol (B1171820) competed with the natural ligand, showing a half-maximal inhibitory concentration (IC50) of 4.85 µM. industrialchemicals.gov.au Another study focusing on 4-dodecylphenol (B94205) reported weak competitive binding to the androgen receptor (AR) with an IC50 of 20 µM. industrialchemicals.gov.au

Further research using various in vitro models has provided more detail on these interactions. For instance, 4-dodecylphenol has been shown to produce both agonist and antagonist responses in estrogen receptor signaling assays. acs.org In contrast, some high-throughput screening assays, like the ToxCast™ program, found 4-dodecylphenol to be inactive in two out of three in vitro ER binding assays. nih.gov Additionally, a reporter gene assay revealed that 4-n-dodecylphenol exerted antiandrogenic activity. jst.go.jp These varied results highlight the complexity of receptor interactions, which can be influenced by the specific isomer and the experimental system used.

| Compound | Receptor | Assay Type | Finding | Source |

|---|---|---|---|---|

| Branched Dodecylphenol | Estrogen Receptor (Rat Uterine) | Competitive Binding | IC50 of 4.85 µM | industrialchemicals.gov.au |

| 4-Dodecylphenol | Androgen Receptor | Competitive Binding | IC50 of 20 µM | industrialchemicals.gov.au |

| 4-Dodecylphenol | Estrogen Receptor | Signaling Assays | Agonist and Antagonist responses | acs.org |

| 4-n-Dodecylphenol | Androgen Receptor | Reporter Gene Assay | Antiandrogenic activity | jst.go.jp |

Accelerated Pubertal Development and Uterotrophic Effects

A significant consequence of the estrogenic activity of dodecylphenols is their effect on developmental timing and reproductive tissues. Studies have consistently shown that exposure to dodecylphenol can lead to an increase in uterine weight in immature rat uterotrophic assays. industrialchemicals.gov.auchevron.comresearchgate.netnih.gov This uterotrophic effect is a hallmark of estrogenic compounds. Furthermore, research has demonstrated that dodecylphenol can cause accelerated pubertal development, specifically an earlier onset of vaginal opening in female rats. industrialchemicals.gov.auchevron.com

Potential for Thyroid Hormone System Modulation

There is some evidence to suggest that dodecylphenols may interact with the thyroid hormone system, although the findings are not entirely consistent. industrialchemicals.gov.au In vitro and in vivo studies have indicated potential effects on the thyroid system for chemicals within the dodecylphenol group. industrialchemicals.gov.au However, observable effects on thyroid histology have not been reported in all studies examining this endpoint. industrialchemicals.gov.au Other reviews have noted a lack of data specifically on the interaction between alkylphenols and thyroid hormone pathways. wur.nl The thyroid hormone system is crucial for regulating metabolism, growth, and development, making any potential interference a point of concern. nih.gov

Structure-Activity Relationships for Endocrine Activity (e.g., Alkyl Group Position and Branching)

The endocrine-disrupting activity of alkylphenols like dodecylphenol is highly dependent on their molecular structure, specifically the characteristics of the alkyl group. Research into structure-activity relationships has revealed that both the position of the alkyl group on the phenol (B47542) ring and its degree of branching are critical determinants of estrogenicity. researchgate.net

The estrogenic potency follows the order of para > meta > ortho substitution. researchgate.net This indicates that 4-dodecylphenol is more estrogenic than this compound. The branching of the alkyl chain also plays a crucial role, with a tertiary branching structure conferring greater estrogenic activity than secondary or linear chains. researchgate.net It is also suggested that a branched alkylphenol is likely to have a higher binding affinity for the estrogen receptor and thus a greater endocrine disrupting potency compared to a linear counterpart. service.gov.uk

| Structural Feature | Effect on Estrogenicity | Source |

|---|---|---|

| Alkyl Group Position | para > meta > ortho | researchgate.net |

| Alkyl Group Branching | tertiary > secondary = normal (linear) | researchgate.net |

Organ-Specific Toxicological Research

Beyond its endocrine effects, toxicological research has identified specific organs that are targets for dodecylphenol toxicity. The primary targets appear to be the reproductive organs, skin, and eyes.

Reproductive organs are particularly sensitive to dodecylphenol. In females, adverse effects include reduced ovary weights, a decrease in the number of corpora lutea, and lengthened oestrous cycles. industrialchemicals.gov.au In males, studies have noted changes in reproductive accessory organs, such as decreased organ weights and reduced epididymal sperm concentrations. chevron.comchevron.com

Dodecylphenol and related compounds are also known to cause significant damage to the skin and eyes. industrialchemicals.gov.au Data from animal studies show evidence of severe skin irritation and corrosion, including effects like severe erythema, oedema, and necrosis. industrialchemicals.gov.au It is also considered to be extremely destructive to the tissue of mucous membranes and the upper respiratory tract. hpc-standards.com

| Organ/System | Observed Effects | Source |

|---|---|---|

| Female Reproductive Organs | Reduced ovary weight, decreased corpora lutea, lengthened oestrous cycle | industrialchemicals.gov.au |

| Male Reproductive Organs | Decreased organ weights, reduced sperm concentration | chevron.comchevron.com |

| Skin | Severe irritation, corrosion, erythema, oedema, necrosis | industrialchemicals.gov.au |

| Eyes | Corrosion, serious damage | industrialchemicals.gov.au |

| Mucous Membranes / Respiratory Tract | Extremely destructive to tissue | hpc-standards.com |

Reproductive System Impacts (e.g., Testicular Effects, Multi-Generational Studies)

The reproductive system is a significant target for the systemic toxicity of dodecylphenols. industrialchemicals.gov.au Studies on analogous compounds, such as branched dodecylphenol and tetrapropenylphenol (TPP), provide insights into the potential reproductive hazards of this compound. industrialchemicals.gov.au

In vivo studies in rats have demonstrated adverse effects on various reproductive parameters. industrialchemicals.gov.au For males, a reduction in reproductive organ weights and decreased sperm concentration have been reported. industrialchemicals.gov.au In a one-generation reproductive toxicity study using TPP, decreased male reproductive accessory organ weights, reduced secretions, and lower epididymal sperm concentrations were observed. chevron.com A two-generation study with branched dodecylphenol also showed effects on male reproductive organs. industrialchemicals.gov.au

For females, observed effects include reduced ovary weights with a decrease in corpora lutea and lengthened estrous cycles, with an increased incidence of persistent diestrus. industrialchemicals.gov.au The two-generation study with branched dodecylphenol resulted in prolonged estrous cyclicity. chevron.com While some of these reproductive effects could be partially attributed to reduced food consumption and lower body weights, they cannot be explained by this mechanism alone, particularly in females. industrialchemicals.gov.au Developmental toxicity effects were considered secondary to maternal toxicity. industrialchemicals.gov.au